1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzyl chloride and a suitable sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols .
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the piperidine ring.
1-[(4-Chlorobenzyl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the piperidine ring.
Uniqueness
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 3-position of the piperidine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which contributes to its reactivity and biological profile. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects.
- Receptor Binding : The compound may also bind to various receptors, influencing biochemical pathways and cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating significant potential in treating conditions linked to these enzymes .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although further investigation is needed .
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to this compound were screened for antibacterial activity. Results indicated that several derivatives displayed strong activity against Salmonella typhi and moderate activity against other strains .
- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits urease, an enzyme linked to various gastrointestinal disorders. The IC50 values for inhibition were reported as low, indicating high potency .
- Binding Affinity Studies : Bovine serum albumin (BSA) binding studies revealed that the compound has a high affinity for serum proteins, which may enhance its bioavailability and therapeutic efficacy .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid | Similar structure but different halogen substituent | Moderate antibacterial activity |
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid | Fluorine substitution affects reactivity | Potential anticancer properties |
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-12-5-3-10(4-6-12)9-20(18,19)15-7-1-2-11(8-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAKUMRSOPVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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